molecular formula C16H13BrN2O4S B509108 N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-52-3

N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Katalognummer B509108
CAS-Nummer: 663168-52-3
Molekulargewicht: 409.3g/mol
InChI-Schlüssel: PCMJKZXVHCBADZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, commonly known as BRD7880, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein tyrosine phosphatase SHP-2, which plays a crucial role in various cellular signaling pathways. In

Wirkmechanismus

BRD7880 selectively inhibits the protein tyrosine phosphatase SHP-2, which plays a crucial role in various cellular signaling pathways. SHP-2 is involved in the regulation of cell growth, differentiation, and survival, as well as the modulation of immune response and inflammation. By blocking the activity of SHP-2, BRD7880 disrupts the signaling pathways that are essential for the growth and survival of cancer cells, as well as the modulation of immune response and inflammation.
Biochemical and Physiological Effects:
BRD7880 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of immune response and inflammation, and potential use in the treatment of metabolic diseases. It has also been found to have minimal toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BRD7880 in lab experiments is its high selectivity for SHP-2, which reduces the risk of off-target effects. Moreover, it has been shown to have minimal toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using BRD7880 in lab experiments is its relatively low solubility, which may affect its bioavailability and limit its use in certain assays.

Zukünftige Richtungen

There are several future directions for the study of BRD7880. One potential direction is the development of more potent and selective inhibitors of SHP-2, which may have improved efficacy and reduced toxicity. Another direction is the evaluation of the therapeutic potential of BRD7880 in various diseases, including cancer, autoimmune disorders, and metabolic diseases. Moreover, the identification of biomarkers that can predict the response to BRD7880 treatment may help to identify patients who are most likely to benefit from this therapy. Finally, the combination of BRD7880 with other therapeutic agents may enhance its efficacy and reduce the risk of drug resistance.

Synthesemethoden

The synthesis of BRD7880 involves a multi-step process that includes the reaction of 3-bromophenylboronic acid with 1,1-dioxido-3-oxo-1,2-benzisothiazole-2(3H)-carboxylic acid, followed by the coupling of the resulting intermediate with 3-(dimethylamino)propionyl chloride. The final product is obtained through purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

BRD7880 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of various oncogenic signaling pathways. In addition, BRD7880 has been found to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of autoimmune disorders. Moreover, it has also been studied for its potential use in the treatment of metabolic diseases, such as obesity and diabetes.

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-16(21)13-6-1-2-7-14(13)24(19,22)23/h1-7,10H,8-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMJKZXVHCBADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.